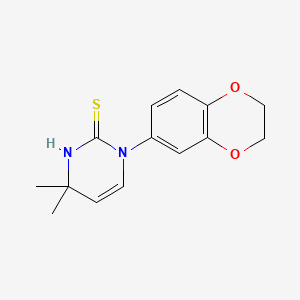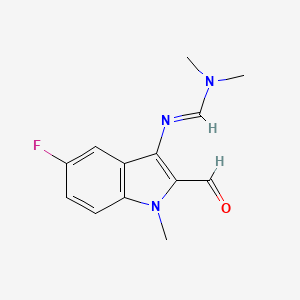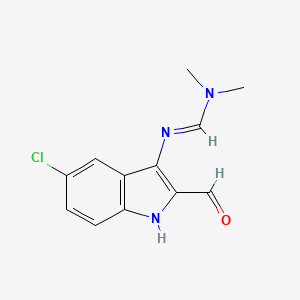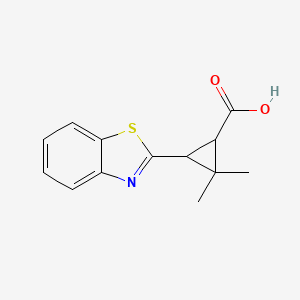![molecular formula C15H20N4O3 B3084647 2,2-二甲基-3-[(4-嘧啶-2-基哌嗪-1-YL)-羰基]环丙烷羧酸 CAS No. 1142214-69-4](/img/structure/B3084647.png)
2,2-二甲基-3-[(4-嘧啶-2-基哌嗪-1-YL)-羰基]环丙烷羧酸
描述
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C . This notation provides a text-based representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are not explicitly mentioned in the available resources .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid:
Pharmacological Research
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid: is extensively studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets, such as receptors and enzymes, to understand its therapeutic potential. This compound’s unique structure makes it a candidate for developing new drugs, particularly in the fields of neurology and oncology .
Proteomics
In proteomics, this compound is used as a tool to study protein interactions and functions. Its ability to bind selectively to certain proteins allows scientists to map protein networks and understand cellular processes better. This application is crucial for identifying potential biomarkers and therapeutic targets for various diseases .
Chemical Biology
Chemical biologists utilize this compound to probe biological systems. By modifying its structure, researchers can create derivatives that help elucidate the mechanisms of complex biological pathways. This approach aids in the development of novel therapeutic strategies and enhances our understanding of disease mechanisms .
Drug Discovery
This compound plays a significant role in drug discovery programs. Its unique chemical properties make it a valuable scaffold for designing new molecules with improved efficacy and safety profiles. Researchers use it to synthesize libraries of compounds that are screened for activity against various disease targets .
Medicinal Chemistry
Medicinal chemists explore the structure-activity relationships (SAR) of this compound to optimize its pharmacokinetic and pharmacodynamic properties. By tweaking its chemical structure, they aim to enhance its therapeutic potential and reduce side effects. This research is fundamental for the development of new medications .
Biochemical Assays
In biochemical assays, this compound is used to study enzyme kinetics and inhibition. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation. This application is essential for developing enzyme inhibitors as therapeutic agents .
Molecular Modeling
Researchers employ molecular modeling techniques to study the interactions of this compound with biological macromolecules. Computational simulations help predict its binding affinity and mode of action, providing insights that guide experimental studies. This approach accelerates the drug development process and enhances our understanding of molecular interactions .
Toxicology Studies
Toxicologists investigate the safety profile of this compound by studying its effects on various biological systems. These studies are crucial for assessing its potential toxicity and determining safe dosage levels. Understanding its toxicological properties is essential for its development as a therapeutic agent .
作用机制
安全和危害
属性
IUPAC Name |
2,2-dimethyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2)10(11(15)13(21)22)12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOGGNKEKCMWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123931 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142214-69-4 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)



![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)
![2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B3084619.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084637.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084642.png)
![2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B3084653.png)
![3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084654.png)
![3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084661.png)
![3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084664.png)